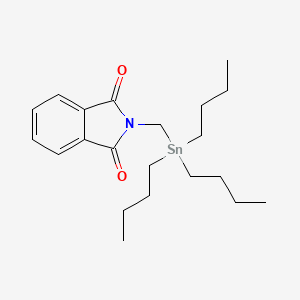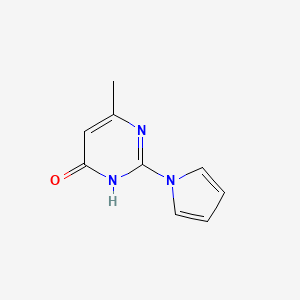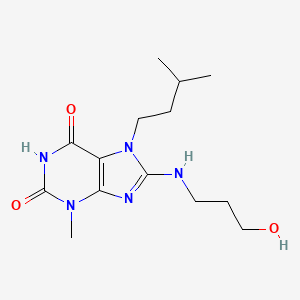
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound that has been used in scientific research for its unique properties. It is a purine derivative that has been shown to have potential as an anti-cancer agent, as well as other applications in biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is not fully understood, but it is believed to involve inhibition of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the amount of DNA available for replication, ultimately leading to cell death.
Biochemical and physiological effects:
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of cancer cells. In addition, it has been shown to protect neurons from oxidative stress, which is a factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as an anti-cancer agent.
Direcciones Futuras
There are several future directions for research on 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. One direction is to further investigate its potential as an anti-cancer agent, including optimizing its use in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves several steps. The starting material is 7-bromo-3-methyl-8-(3-methylbutyl)xanthine, which is reacted with sodium hydride and 3-chloropropan-1-ol to form 8-(3-hydroxypropylamino)-3-methyl-7-(3-methylbutyl)xanthine. This compound is then oxidized with potassium permanganate and hydrochloric acid to yield 8-(3-hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione.
Aplicaciones Científicas De Investigación
8-(3-Hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-9(2)5-7-19-10-11(16-13(19)15-6-4-8-20)18(3)14(22)17-12(10)21/h9,20H,4-8H2,1-3H3,(H,15,16)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXNSCMREXPXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2599608.png)
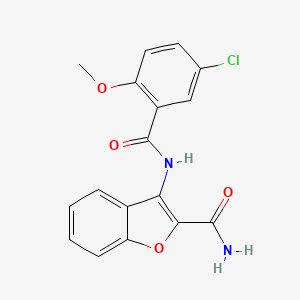
![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2599612.png)

![3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2599615.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2599616.png)
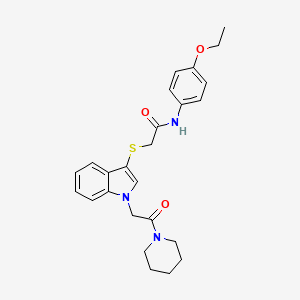
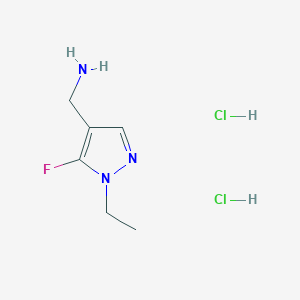
![2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2599620.png)
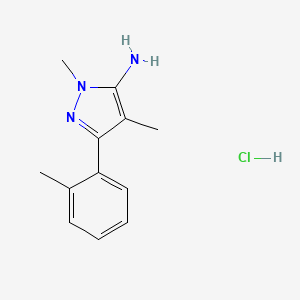
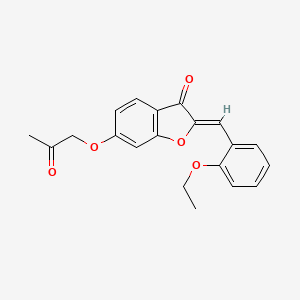
![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2599626.png)
